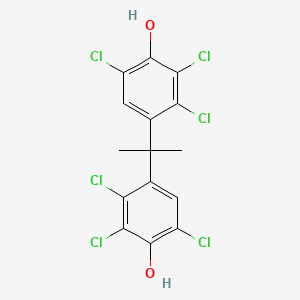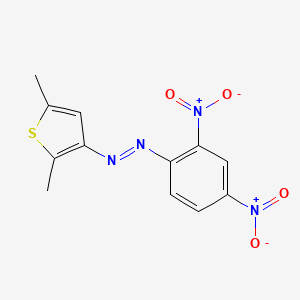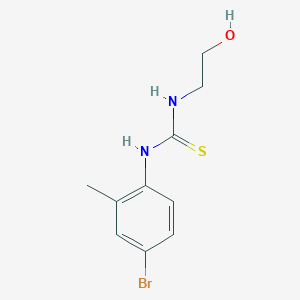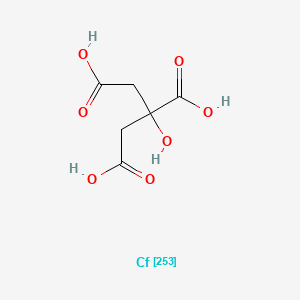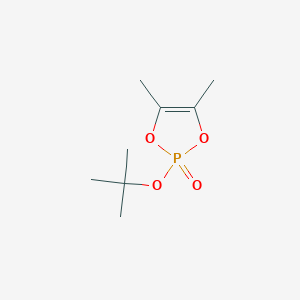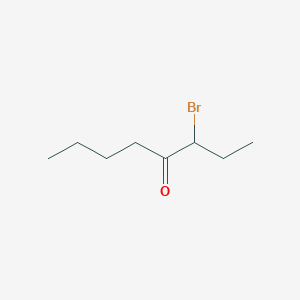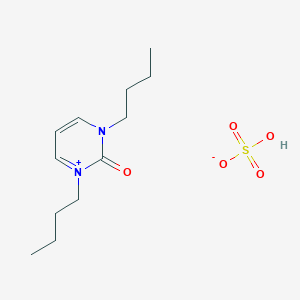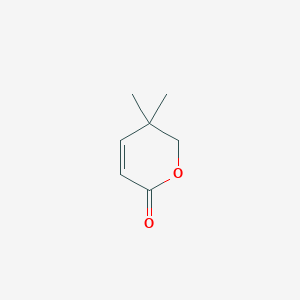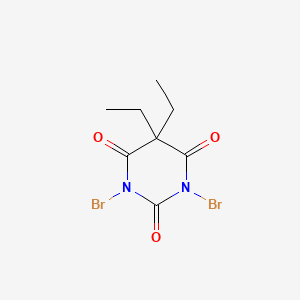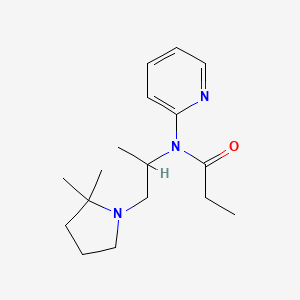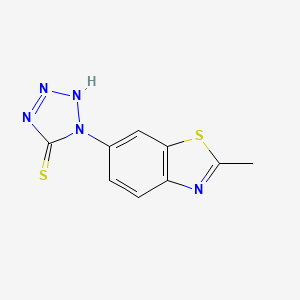
5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)-: is a heterocyclic compound that features a tetrazole ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)- typically involves the reaction of 2-methyl-6-benzothiazolyl isothiocyanate with sodium azide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the tetrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the compound with hydrogenated tetrazole rings.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent.
Industry: In the industrial sector, the compound is explored for its use in corrosion inhibitors. Its ability to form stable complexes with metals makes it suitable for protecting metal surfaces from corrosion .
Mechanism of Action
The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione: Similar in structure but with an ethyl group instead of the benzothiazole moiety.
1-Phenyl-1H-tetrazole-5-thiol: Features a phenyl group instead of the benzothiazole moiety.
Uniqueness: The uniqueness of 5H-Tetrazole-5-thione, 1,2-dihydro-1-(2-methyl-6-benzothiazolyl)- lies in its fused benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
56813-41-3 |
|---|---|
Molecular Formula |
C9H7N5S2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H7N5S2/c1-5-10-7-3-2-6(4-8(7)16-5)14-9(15)11-12-13-14/h2-4H,1H3,(H,11,13,15) |
InChI Key |
VSVZCXSGUREFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N3C(=S)N=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


